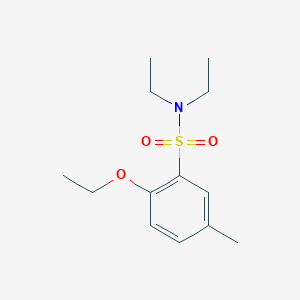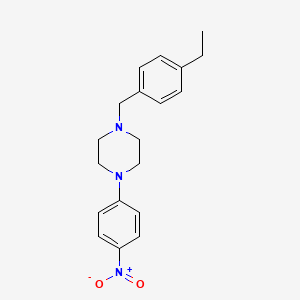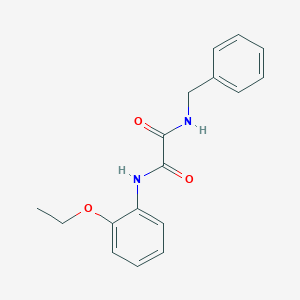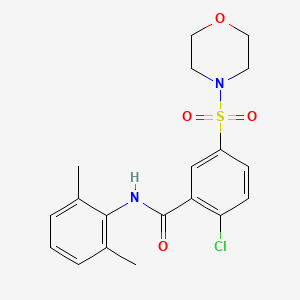
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate, also known as FPMP, is a chemical compound that has been studied for its potential use in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
作用機序
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate's mechanism of action involves its selective binding to the serotonin 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. By selectively binding to this receptor, 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate could modulate the activity of the serotonin system, which could have various effects on physiological processes.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In animal models, it has been shown to decrease the reinforcing effects of cocaine, suggesting that it could be useful in developing treatments for drug addiction. It has also been shown to decrease anxiety-like behavior in animal models, suggesting that it could have potential as an anxiolytic.
実験室実験の利点と制限
One advantage of using 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate in lab experiments is its selective binding to the serotonin 5-HT1A receptor. This could allow researchers to study the role of this receptor in various physiological processes. However, one limitation is that 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has not been extensively studied in humans, so its effects in humans are not well understood.
将来の方向性
There are several potential future directions for research on 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate. One area of interest is its potential as a tool for studying the serotonin system in humans. Another area of interest is its potential as a treatment for drug addiction. Additionally, further research could be done to understand the biochemical and physiological effects of 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate in humans.
合成法
The synthesis of 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction between 1-(4-fluorobenzoyl)piperazine and 2-pyridinemethanol in the presence of oxalic acid. The resulting product is then purified through recrystallization to obtain the oxalate salt form.
科学的研究の応用
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been studied for its potential use in various scientific research applications. One area of interest is its potential as a tool for studying the serotonin system. Serotonin is a neurotransmitter that plays a role in various physiological processes, including mood regulation, appetite, and sleep. 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been shown to selectively bind to the serotonin 5-HT1A receptor, which could be useful in studying the role of this receptor in various physiological processes.
Another area of interest is 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate's potential as a tool for studying drug addiction. 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been shown to decrease the reinforcing effects of cocaine in animal models, suggesting that it could be useful in developing treatments for drug addiction.
特性
IUPAC Name |
(4-fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O.C2H2O4/c18-15-6-4-14(5-7-15)17(22)21-11-9-20(10-12-21)13-16-3-1-2-8-19-16;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNCVCYBZWZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)

![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)
![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)


![ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5038688.png)